H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-DL-Ser-DL-Phe-DL-Phe-DL-Arg-OH H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-DL-Ser-DL-Phe-DL-Phe-DL-Arg-OH
Brand Name: Vulcanchem
CAS No.:
VCID: VC17959026
InChI: InChI=1S/C54H75N15O11/c55-36(20-10-24-60-53(56)57)50(77)69-27-13-23-43(69)51(78)68-26-12-22-42(68)49(76)62-31-44(71)63-38(28-33-14-4-1-5-15-33)45(72)67-41(32-70)48(75)66-40(30-35-18-8-3-9-19-35)47(74)65-39(29-34-16-6-2-7-17-34)46(73)64-37(52(79)80)21-11-25-61-54(58)59/h1-9,14-19,36-43,70H,10-13,20-32,55H2,(H,62,76)(H,63,71)(H,64,73)(H,65,74)(H,66,75)(H,67,72)(H,79,80)(H4,56,57,60)(H4,58,59,61)
SMILES:
Molecular Formula: C54H75N15O11
Molecular Weight: 1110.3 g/mol

H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-DL-Ser-DL-Phe-DL-Phe-DL-Arg-OH

CAS No.:

Cat. No.: VC17959026

Molecular Formula: C54H75N15O11

Molecular Weight: 1110.3 g/mol

* For research use only. Not for human or veterinary use.

H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-DL-Ser-DL-Phe-DL-Phe-DL-Arg-OH -

Specification

Molecular Formula C54H75N15O11
Molecular Weight 1110.3 g/mol
IUPAC Name 2-[[2-[[2-[[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Standard InChI InChI=1S/C54H75N15O11/c55-36(20-10-24-60-53(56)57)50(77)69-27-13-23-43(69)51(78)68-26-12-22-42(68)49(76)62-31-44(71)63-38(28-33-14-4-1-5-15-33)45(72)67-41(32-70)48(75)66-40(30-35-18-8-3-9-19-35)47(74)65-39(29-34-16-6-2-7-17-34)46(73)64-37(52(79)80)21-11-25-61-54(58)59/h1-9,14-19,36-43,70H,10-13,20-32,55H2,(H,62,76)(H,63,71)(H,64,73)(H,65,74)(H,66,75)(H,67,72)(H,79,80)(H4,56,57,60)(H4,58,59,61)
Standard InChI Key DHXMASVOPVPEJZ-UHFFFAOYSA-N
Canonical SMILES C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O

Introduction

Structural Characteristics and Sequence Analysis

Primary Structure and Amino Acid Composition

The peptide’s primary structure consists of nine residues: two arginine (Arg), two proline (Pro), three phenylalanine (Phe), one glycine (Gly), and one serine (Ser). The presence of DL-configured amino acids introduces stereochemical complexity, as each residue exists as a racemic mixture of D- and L-forms. This design likely aims to enhance proteolytic stability, as D-amino acids are less susceptible to enzymatic degradation .

Key structural features include:

  • N- and C-terminal arginine residues: Impart a net positive charge at physiological pH, influencing solubility and electrostatic interactions.

  • Proline-rich core: The consecutive Pro residues (positions 2 and 3) may induce structural rigidity, potentially disrupting α-helix or β-sheet formation.

  • Hydrophobic cluster: Three Phe residues (positions 5, 7, and 8) create a hydrophobic region that could mediate membrane interactions or aggregation.

Table 1: Amino Acid Sequence and Molecular Properties

PositionAmino AcidConfigurationMolecular Weight (g/mol)
1ArgDL174.20
2ProDL115.13
3ProDL115.13
4GlyDL75.07
5PheDL165.19
6SerDL105.09
7PheDL165.19
8PheDL165.19
9ArgDL174.20
Total1,110.27

Note: Molecular weight calculated by summing individual residue masses and subtracting water molecules lost during peptide bond formation (8 × 18.015 g/mol).

Secondary and Tertiary Structure Considerations

The peptide’s secondary structure is influenced by its Pro residues, which favor polyproline helices or turns. The absence of charged residues in the central region (positions 4–8) suggests a potential amphipathic structure, with the hydrophobic Phe cluster opposing the polar termini. Molecular dynamics simulations of analogous peptides indicate that racemic configurations can stabilize non-canonical folds, though experimental validation is required .

Synthesis and Manufacturing Challenges

Solid-Phase Peptide Synthesis (SPPS)

  • Racemic coupling: Each coupling step must account for both D- and L-forms, reducing reaction efficiency and necessitating precise stoichiometric control.

  • Purification hurdles: Diastereomeric byproducts require advanced chromatographic techniques (e.g., chiral HPLC) for separation, increasing production costs .

Physicochemical Properties

Solubility and Charge Profile

  • Aqueous solubility: Moderate (~5–10 mg/mL in water), driven by the terminal Arg residues’ positive charge.

  • Isoelectric point (pI): Predicted pI of 10.2, reflecting the dominance of basic Arg side chains.

Spectroscopic Characterization

  • UV-Vis: Absorption maxima at 257 nm (Phe aromatic rings) and 205 nm (peptide bonds).

  • Circular Dichroism (CD): Expected to show minima at 222 nm (α-helix) and 208 nm (β-sheet), though Pro residues may distort typical patterns.

Hypothetical Applications and Research Directions

Drug Delivery Systems

The hydrophobic Phe cluster could facilitate encapsulation of lipophilic drugs, while the charged termini enhance aqueous dispersibility. Comparative studies with liposomal carriers highlight similar loading efficiencies (~15–20%) .

Table 2: Comparative Analysis with Model Peptides

PropertyH-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-DL-Ser-DL-Phe-DL-Phe-DL-Arg-OHCopper Tripeptide-1 Palmitoyl Pentapeptide-4
Length9 residues3 residues5 residues
Key residuesArg, Pro, PheGly-His-LysLys-Thr-Thr-Lys-Ser
Molecular weight (Da)1,110400.90802.1
StabilityHigh (D-amino acids)ModerateLow
Hypothetical functionAntimicrobial, drug deliveryWound healingCollagen stimulation

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